Bis(2-((4R,5R)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)phenyl)amine
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Overview
Description
Bis(2-((4R,5R)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)phenyl)amine is a complex organic compound with the molecular formula C42H33N3O2. It is known for its unique structure, which includes two oxazoline rings and a central amine group. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-((4R,5R)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)phenyl)amine typically involves the reaction of 2-aminobiphenyl with diphenylacetonitrile under specific conditions to form the oxazoline rings. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of high-purity starting materials and precise control of reaction conditions is crucial to ensure the desired product’s yield and purity.
Chemical Reactions Analysis
Types of Reactions
Bis(2-((4R,5R)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)phenyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoles.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazoles, while reduction could produce various amine derivatives.
Scientific Research Applications
Bis(2-((4R,5R)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)phenyl)amine is utilized in several scientific research fields:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein-ligand binding.
Industry: The compound is used in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism by which Bis(2-((4R,5R)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)phenyl)amine exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The oxazoline rings and central amine group can form hydrogen bonds and other interactions with these targets, influencing their activity and function. The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Bis(2-((4R,5R)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)phenyl)methane
- Bis(2-((4R,5R)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)phenyl)ethane
Uniqueness
Bis(2-((4R,5R)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)phenyl)amine is unique due to its specific arrangement of oxazoline rings and the central amine group, which confer distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in research and industrial applications where specific interactions and properties are required.
Properties
IUPAC Name |
2-[(4R,5R)-4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl]-N-[2-[(4R,5R)-4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H33N3O2/c1-5-17-29(18-6-1)37-39(31-21-9-3-10-22-31)46-41(44-37)33-25-13-15-27-35(33)43-36-28-16-14-26-34(36)42-45-38(30-19-7-2-8-20-30)40(47-42)32-23-11-4-12-24-32/h1-28,37-40,43H/t37-,38-,39-,40-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEHTJHLGNWFOJ-JUFVCXMFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(OC(=N2)C3=CC=CC=C3NC4=CC=CC=C4C5=NC(C(O5)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]2[C@H](OC(=N2)C3=CC=CC=C3NC4=CC=CC=C4C5=N[C@@H]([C@H](O5)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H33N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
611.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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